molecular formula C18H27N3O2 B8342639 5-(4-Methyl-piperazin-1-yl)-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester

5-(4-Methyl-piperazin-1-yl)-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester

Cat. No.: B8342639
M. Wt: 317.4 g/mol
InChI Key: QUQJISRIIQCPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methyl-piperazin-1-yl)-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C18H27N3O2 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl 5-(4-methylpiperazin-1-yl)-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21-12-14-5-6-16(11-15(14)13-21)20-9-7-19(4)8-10-20/h5-6,11H,7-10,12-13H2,1-4H3

InChI Key

QUQJISRIIQCPJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)N3CCN(CC3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester (2.97 g, 10 mmol) was azeotropically dried by evaporation from toluene. Tris(dibenzylideneacetone)dipalladium (0) (228 mg, 0.25 mmol), 2-(di-tert-butylphosphino)biphenyl (149 mg, 0.50 mmol) and sodium tert-butoxide (1.34 g, 13.9 mmol) were added and the flask was purged with nitrogen. Toluene (25 mL) then N-methylpiperazine (1.33 mL, 12 mmol) were added and the mixture was heated to 80° C. for 2 hours. After allowing to cool to r.t. the mixture was diluted with ether, filtered through Celite and concentrated to give a residue that was purified by flash chromatography on silica (2M methanolic ammonia/dichloromethane, 1% to 3% gradient). This afforded the title compound as a brown solid (1.45 g, 46%). 1H NMR (MeOH-d4) 7.15 (1H, m), 6.94-6.88 (2H, m), 4.60-4.54 (4H, m), 3.20-3.17 (4H, m), 2.63-2.60 (4H, m), 2.34 (3H, s), 1.52 (9H, s). MS: [M+H]+ 318.
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
149 mg
Type
reactant
Reaction Step Three
Quantity
1.34 g
Type
reactant
Reaction Step Three
Quantity
228 mg
Type
catalyst
Reaction Step Three
Quantity
1.33 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
46%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.